3-Fluorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Glycosylation by Plant Cell Cultures

Scientific Field: Biochemistry

Summary of Application: 3-Fluorophenol is used in research to study its metabolism by plant cell cultures.

Methods of Application: The plant cell cultures of Nicotiana tabacum are incubated with 2-fluorophenol for five days.

Results or Outcomes: The study found that N. tabacum cells converted 2-fluorophenol into its β-glucoside (60%) and β-gentiobioside (10%). 4-Fluorophenol was also glycosylated to its β-glucoside (32%) and β-gentiobioside (6%) by N. tabacum cells. On the other hand, N.

Materials Science

Scientific Field: Materials Science

Summary of Application: 3-Fluorophenol is used in the production of polymers, resins, and coatings.

Methods of Application: The specific methods of application in materials science can vary widely depending on the specific type of polymer, resin, or coating being produced.

Agrochemicals

Scientific Field: Environmental Science

Summary of Application: Fluoroaromatic compounds, including 3-Fluorophenol, are used as agrochemicals and released into the environment as pollutants.

Methods of Application: The specific methods of application in environmental science can vary widely depending on the specific type of agrochemical being produced.

Organic Synthesis

Scientific Field: Organic Chemistry

Summary of Application: 3-Fluorophenol is used as a reagent in organic synthesis.

Methods of Application: The specific methods of application in organic synthesis can vary widely depending on the specific type of reaction being performed.

Environmental Biotechnology

Scientific Field: Environmental Biotechnology

Summary of Application: 3-Fluorophenol is used in the study of degradation of fluorobenzene and its central metabolites by Burkholderia fungorum FLU100.

Methods of Application: The bacterium Burkholderia fungorum FLU100 was found to degrade fluorobenzene, and after a lag phase, it also degrades 3-fluorophenol completely.

Results or Outcomes: The study revealed 3-halocatechol to be a central metabolite of this new halobenzene degradation pathway.

Pharmaceutical Synthesis

Scientific Field: Pharmaceutical Chemistry

Summary of Application: 3-Fluorophenol is used in the synthesis of regorafenib, a medication used to treat cancer.

Methods of Application: The synthesis of regorafenib involves a 10-step process starting from 2-picolinic acid, 4-chloro-3-(trifluoromethyl)aniline, and 3-fluorophenol.

Results or Outcomes: The synthesis results in the production of regorafenib.

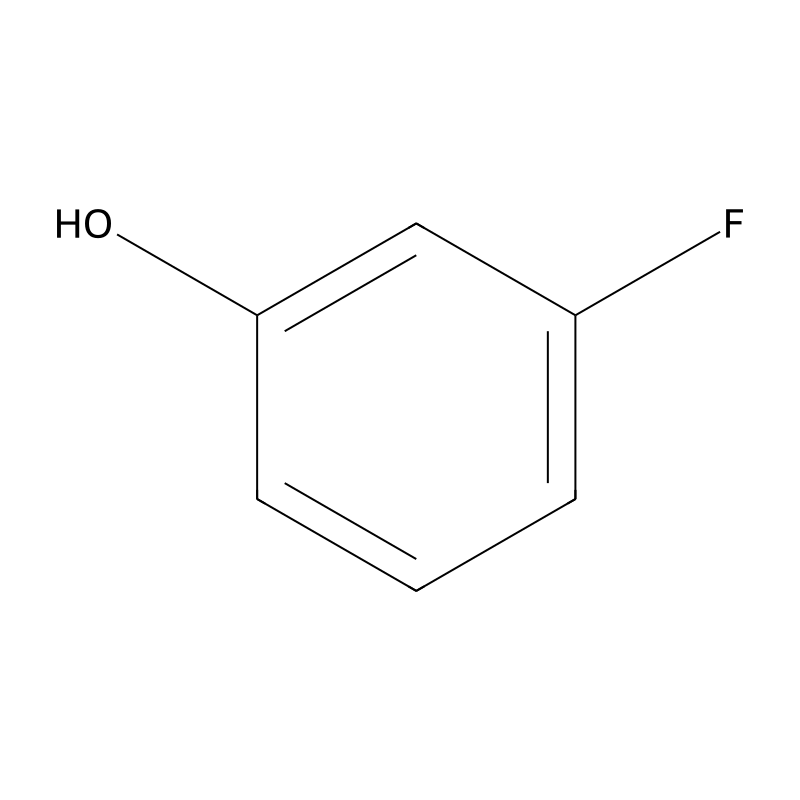

3-Fluorophenol is an aromatic compound characterized by the presence of a fluorine atom at the meta position of the phenolic ring. Its molecular formula is C₆H₅FO, and it has a molecular weight of approximately 112.10 g/mol. This compound is also known as m-fluorophenol and is recognized for its unique properties stemming from the electronegative fluorine atom, which influences its reactivity and interactions in various chemical environments .

- Electrophilic Substitution: The hydroxyl group (-OH) makes the aromatic ring more reactive towards electrophiles. For instance, it can react with halogens or nitro groups under appropriate conditions.

- Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles, such as amines or thiols, to form various derivatives.

- Dehydrohalogenation: Under strong basic conditions, 3-fluorophenol can lose hydrogen fluoride to form phenol derivatives.

The following reaction illustrates the deprotonation of 3-fluorophenol:

3-Fluorophenol exhibits biological activity that has been explored in various studies. It has shown potential antimicrobial properties and may influence certain biological pathways due to its structural characteristics. In particular, it has been investigated for its effects on enzyme activity and as a potential scaffold for drug development. The presence of the fluorine atom can enhance lipophilicity, potentially improving bioavailability .

Several methods exist for synthesizing 3-fluorophenol:

- From m-Aminophenol: A notable method involves diazotization of m-aminophenol followed by fluorination using anhydrous hydrofluoric acid in an organic solvent such as toluene or pyridine. This method allows for efficient synthesis while minimizing environmental impact through solvent recovery .

- From 3-Fluoroaniline: Another approach involves diazotization of 3-fluoroaniline followed by hydrolysis to yield 3-fluorophenol. This method is noted for its simplicity and high yield (up to 81%) without requiring specialized equipment .

3-Fluorophenol finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its ability to modify biological activity.

- Agricultural Chemicals: It is used in the formulation of agrochemicals, particularly herbicides and fungicides.

- Chemical Research: As a reagent in organic synthesis, it aids in the development of new chemical entities.

Studies on the interactions of 3-fluorophenol with biological molecules have revealed its potential as a modulator of enzyme activity. Research indicates that it may interact with cytochrome P450 enzymes, influencing drug metabolism and efficacy. Additionally, its reactivity with nucleophiles suggests potential pathways for developing targeted therapies based on its structure .

Several compounds share structural similarities with 3-fluorophenol. Below is a comparison highlighting their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Fluorophenol | ortho-positioned | Higher acidity compared to 3-fluorophenol |

| 4-Fluorophenol | para-positioned | Greater steric hindrance affecting reactivity |

| Phenol | no fluorine | Baseline for comparison; lacks halogen influence |

| m-Chlorophenol | chlorine instead | Different electronegative properties affecting reactivity |

The unique positioning of the fluorine atom in 3-fluorophenol influences its chemical behavior significantly compared to these similar compounds, making it particularly valuable in synthetic applications and biological studies .

The synthesis of organofluorine compounds began in the mid-19th century, with early efforts focused on halogen exchange reactions. While elemental fluorine was isolated in 1886 by Henri Moissan, practical methods for introducing fluorine into aromatic systems emerged later. 3-Fluorophenol was first synthesized through nucleophilic aromatic substitution (SNAr) and diazotization routes. For example, early protocols involved fluorination of 3-iodophenol using copper catalysts under basic conditions. By the mid-20th century, advancements in fluorination reagents, such as N-fluoropyridinium salts, enabled more efficient and selective synthesis.

A notable breakthrough came with the development of Ullmann-type coupling reactions, where 3-fluorophenol was produced via copper-mediated coupling of fluorobenzene derivatives with phenol precursors. Modern methods employ palladium catalysis or photoredox strategies to achieve higher yields and regioselectivity.

Significance in Halogenated Aromatic Chemistry

Electronic Effects and Reactivity

The fluorine atom in 3-fluorophenol exerts strong inductive (-I) and resonance (-M) effects:

- Inductive withdrawal: Fluorine’s electronegativity (3.98) polarizes the C–F bond, reducing electron density on the aromatic ring.

- Resonance donation: Fluorine’s lone pairs partially conjugate with the ring, stabilizing positive charges at ortho and para positions.

This dual electronic profile makes 3-fluorophenol less reactive toward electrophilic substitution than phenol but more reactive than its para- and ortho-isomers. For instance, nitration occurs preferentially at the para position relative to the hydroxyl group due to fluorine’s meta-directing nature.

Comparative Reactivity of Fluorophenol Isomers

| Property | 2-Fluorophenol | 3-Fluorophenol | 4-Fluorophenol |

|---|---|---|---|

| Directing effect | Ortho/para | Meta | Ortho/para |

| pKa | 8.49 | 9.29 | 7.14 |

| Boiling point (°C) | 178 | 178 | 185 |

Data derived from PubChem and thermodynamic studies.

Position in Organofluorine Chemistry

Unique C–F Bond Characteristics

The carbon–fluorine bond in 3-fluorophenol exhibits exceptional properties:

- Bond strength: ~480 kJ/mol, contributing to thermal stability.

- Short bond length: 1.39 Å, reducing steric hindrance.

- Low polarizability: Enhances hydrophobicity and metabolic resistance.

These traits make 3-fluorophenol a strategic building block in pharmaceuticals. For example, its derivatives are used in antibacterial agents targeting methicillin-resistant Staphylococcus aureus (MRSA). Fluorine’s electronegativity also improves drug bioavailability by modulating lipophilicity.

Applications in Materials Science

3-Fluorophenol derivatives are employed in:

- Liquid crystals: Fluorinated aromatic cores enhance thermal stability and optical anisotropy.

- Polymer additives: Improve flame resistance and dielectric properties.

Synthesis Methods and Yields

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ullmann coupling | Cu catalyst, NaOH, DMSO, 110°C | 96 | |

| Diazotization-fluorination | NaNO₂, HF, 0–5°C | 85 | |

| Photoredox catalysis | Ir(ppy)₃, Blue LEDs, room temperature | 78 |

Molecular Structure and Properties

Molecular Formula and Weight

3-Fluorophenol is characterized by the molecular formula C₆H₅FO [1] [3] [5]. The compound exhibits a molecular weight of 112.103 grams per mole according to multiple authoritative sources [1] [14]. Alternative sources report slight variations, with values of 112.1017 grams per mole [10] and 112.10 grams per mole [5], representing standard variations in precision across different databases. The monoisotopic mass has been determined to be 112.032443 atomic mass units [7].

Table 1: Molecular Formula and Weight Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅FO | [1] [3] [5] |

| Molecular Weight | 112.103 g/mol | [1] [14] |

| Molecular Weight (Alternative) | 112.1017 g/mol | [10] |

| Monoisotopic Mass | 112.032443 u | [7] |

Structural Representation and Conformers

The structural representation of 3-fluorophenol can be expressed through multiple chemical notation systems [1] [5] [10]. The Simplified Molecular Input Line Entry System representation is documented as C1=CC(=CC(=C1)F)O [1] [14], while alternative notations include Oc1cccc(F)c1 [9]. The International Chemical Identifier string is recorded as InChI=1S/C6H5FO/c7-5-2-1-3-6(8)4-5/h1-4,8H [5] [10].

The compound demonstrates a planar aromatic ring structure with the fluorine atom positioned at the meta position relative to the hydroxyl group [6]. Research indicates that 3-fluorophenol forms hydrogen-bonded chains through intermolecular interactions, with molecules connecting via oxygen-hydrogen to oxygen-hydrogen bonds [6]. The crystallographic analysis reveals that these chains are stabilized through additional interactions between hydrogen atoms and fluorine atoms, with distances measured at 2.61 Ångströms [6].

Table 2: Structural Representation Data

| Notation System | Representation |

|---|---|

| SMILES | C1=CC(=CC(=C1)F)O |

| SMILES (Alternative) | Oc1cccc(F)c1 |

| InChI | InChI=1S/C6H5FO/c7-5-2-1-3-6(8)4-5/h1-4,8H |

| InChI Key | SJTBRFHBXDZMPS-UHFFFAOYSA-N |

Crystallographic Data

3-Fluorophenol crystallizes in the monoclinic space group P2₁ with one molecule present in the asymmetric unit [6]. Diffraction data collected at 150 Kelvin reveal specific unit cell parameters and molecular packing arrangements [6]. The crystal structure demonstrates that molecules interact through a characteristic chain formation pattern, with oxygen-hydrogen to oxygen-hydrogen hydrogen bonds forming the primary structural motif [6].

The hydrogen bonding network in the crystal structure exhibits oxygen to oxygen distances of 2.819 Ångströms, which represents a slightly longer interaction compared to other similar phenolic compounds [6]. Additional stabilization occurs through carbon-hydrogen to fluorine interactions between adjacent chains, with these interactions forming secondary structural patterns along specific crystallographic directions [6].

Table 3: Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁ | [6] |

| Molecules per Asymmetric Unit | 1 | [6] |

| Data Collection Temperature | 150 K | [6] |

| Oxygen-Oxygen Distance | 2.819 Å | [6] |

| Carbon-Hydrogen to Fluorine Distance | 2.61 Å | [6] |

Physical property measurements indicate a density of 1.238 grams per milliliter at 25 degrees Celsius [3] [9], with a refractive index of 1.514 [3] [9]. The melting point ranges from 8 to 14 degrees Celsius according to various sources [1] [3] [26], while the boiling point is consistently reported as 177 to 179 degrees Celsius [1] [3] [5].

Nomenclature and Identification

International Union of Pure and Applied Chemistry Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is 3-fluorophenol [1] [5] [8]. This nomenclature follows standard organic chemistry conventions where the fluorine substituent is designated by its position number on the benzene ring relative to the hydroxyl group [1] [8]. The numbering system begins with the carbon atom bearing the hydroxyl group as position 1, making the fluorine atom substituent located at position 3 [1] [8].

Chemical Identifiers and Registry Numbers

3-Fluorophenol is registered under Chemical Abstracts Service Registry Number 372-20-3 [1] [3] [5] [8]. The compound receives multiple database-specific identification codes including PubChem Compound Identifier 9743 [1] [8] and ChemSpider Identifier 9360 [7]. The Molecular Design Limited Number is documented as MFCD00002254 [1] [3] [7].

European regulatory identification includes European Community Number 206-748-6 [3] [7] [8]. The United States National Institute for Occupational Safety and Health registry assigns the compound NIOSH Number 1904536 [1] [3]. Additional federal identification includes Unique Ingredient Identifier T7OMA38487 [3] [8] and National Stock Number 87078 [5] [8].

Table 4: Chemical Identifiers and Registry Numbers

| Database/Registry | Identifier | Reference |

|---|---|---|

| Chemical Abstracts Service | 372-20-3 | [1] [3] [5] |

| PubChem | 9743 | [1] [8] |

| ChemSpider | 9360 | [7] |

| Molecular Design Limited | MFCD00002254 | [1] [3] |

| European Community | 206-748-6 | [3] [7] |

| National Institute for Occupational Safety and Health | 1904536 | [1] [3] |

| Unique Ingredient Identifier | T7OMA38487 | [3] [8] |

| National Stock Number | 87078 | [5] [8] |

Alternative Nomenclature and Synonyms

The compound is recognized by numerous alternative names and synonyms across scientific literature and commercial applications [1] [3] [8]. The most commonly used alternative designation is meta-fluorophenol, reflecting the meta position of the fluorine substituent relative to the hydroxyl group [1] [3] [8]. Additional systematic variations include phenol, 3-fluoro- and phenol, meta-fluoro- [3] [5] [8].

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

H301 (80.39%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (11.76%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (11.76%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (92.16%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (80.39%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant